

The Versatility of (2-Hydroxyphenyl)acetonitrile: A Building Block for Complex Heterocycles

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Compound of Interest

Compound Name: (2-Hydroxyphenyl)acetonitrile

Cat. No.: B171700

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(2-Hydroxyphenyl)acetonitrile, a bifunctional aromatic compound, has emerged as a highly valuable and versatile building block in the landscape of modern organic synthesis. Its unique structure, featuring a nucleophilic phenolic hydroxyl group and an electrophilic nitrile moiety ortho to each other on a benzene ring, provides a powerful platform for the construction of a diverse array of complex heterocyclic scaffolds. These scaffolds are prevalent in numerous biologically active natural products and pharmaceutically important molecules.^{[1][2]} This guide offers an in-depth exploration of the synthetic utility of **(2-hydroxyphenyl)acetonitrile**, presenting detailed application notes and protocols for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of **(2-hydroxyphenyl)acetonitrile** is paramount for its effective application in synthesis.

Property	Value	Reference(s)
CAS Number	14714-50-2	[3][4]
Molecular Formula	C ₈ H ₇ NO	[3][4]
Molecular Weight	133.15 g/mol	[3][4]
Melting Point	122-123 °C	[5]
Boiling Point	285.2 ± 15.0 °C at 760 mmHg	[5]
Flash Point	122 °C	[3]
Appearance	White crystalline solid	
Solubility	Soluble in polar organic solvents	[3]

Synthetic Applications and Protocols

The strategic placement of the hydroxyl and acetonitrile functionalities allows for a variety of intramolecular and intermolecular reactions, leading to the efficient synthesis of valuable heterocyclic systems.

Synthesis of Benzofurans

Benzofurans are a class of heterocyclic compounds widely found in nature and are known for their broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] **(2-Hydroxyphenyl)acetonitrile** serves as an excellent precursor for the synthesis of 2-arylbenzofurans.

A notable method involves a palladium-catalyzed addition of arylboronic acids to the nitrile group, which subsequently undergoes intramolecular cyclization and aromatization to yield the benzofuran core.[6][7] This approach is advantageous due to its tolerance of various functional groups, including halogens, which can be used for further synthetic modifications.[6]

Protocol 1: Synthesis of 2-Arylbenzofurans via Palladium-Catalyzed Reaction

This protocol outlines the synthesis of 2-arylbenzofurans from **(2-hydroxyphenyl)acetonitrile** and arylboronic acids.

Materials:

- **(2-Hydroxyphenyl)acetonitrile**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Potassium carbonate (K_2CO_3)
- Anhydrous solvent (e.g., Toluene or Dioxane)
- Nitrogen or Argon atmosphere

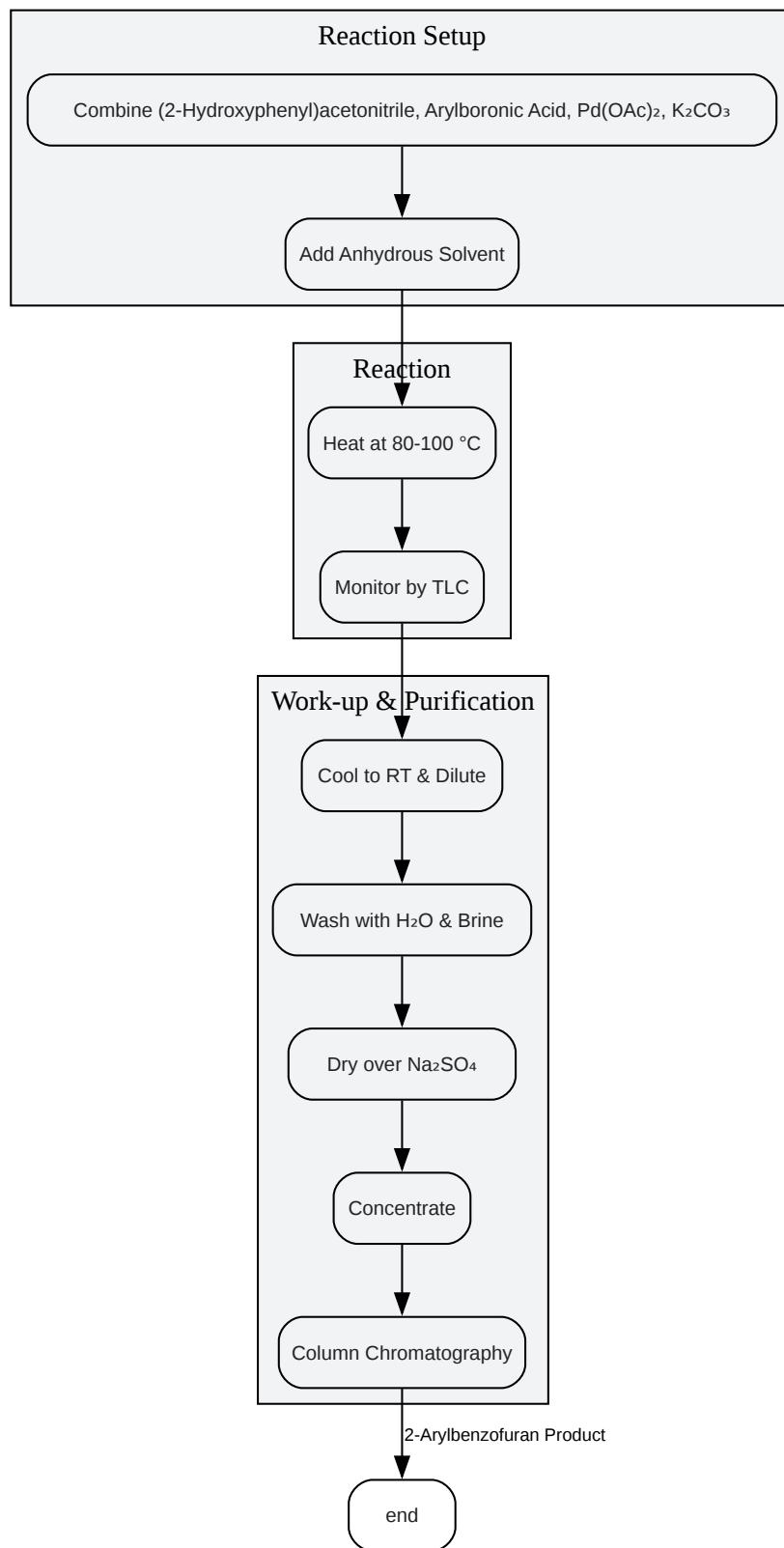
Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add **(2-hydroxyphenyl)acetonitrile** (1.0 eq), arylboronic acid (1.5 eq), palladium(II) acetate (5 mol%), and potassium carbonate (2.0 eq).
- Add the anhydrous solvent via syringe.
- Stir the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.

Expected Outcome: This reaction typically provides good to excellent yields of the 2-arylbenzofuran product. The reaction tends to work better with electron-donating groups on the

arylboronic acid and the hydroxyphenylacetonitrile.[6]

Reaction Workflow:



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Caption: Workflow for 2-Arylbenzofuran Synthesis.

Synthesis of Dibenz[b,f]oxepines

Dibenz[b,f]oxepines are a class of tricyclic compounds that form the core structure of several centrally acting drugs, including some antidepressants and antipsychotics.^{[8][9]} **(2-Hydroxyphenyl)acetonitrile** is a key precursor in a one-pot synthesis of dibenz[b,f]oxepine derivatives.

This efficient synthesis involves the reaction of **(2-hydroxyphenyl)acetonitrile** derivatives with 2-halobenzaldehydes.^[8] The reaction proceeds through a sequence of an aldol condensation followed by an intramolecular nucleophilic aromatic substitution (SNA_r) to form the seven-membered oxepine ring.^{[8][10]} This transition-metal-free approach offers a straightforward route to this important scaffold.^[11]

Protocol 2: One-Pot Synthesis of Dibenzo[b,f]oxepine-10-carbonitriles

This protocol describes the synthesis of dibenzo[b,f]oxepine derivatives from **(2-hydroxyphenyl)acetonitrile** and 2-halobenzaldehydes.

Materials:

- **(2-Hydroxyphenyl)acetonitrile** or its derivative
- 2-Halobenzaldehyde (e.g., 2-fluorobenzaldehyde)
- Cesium carbonate (Cs_2CO_3)
- Molecular sieves (4 Å)
- Anhydrous toluene

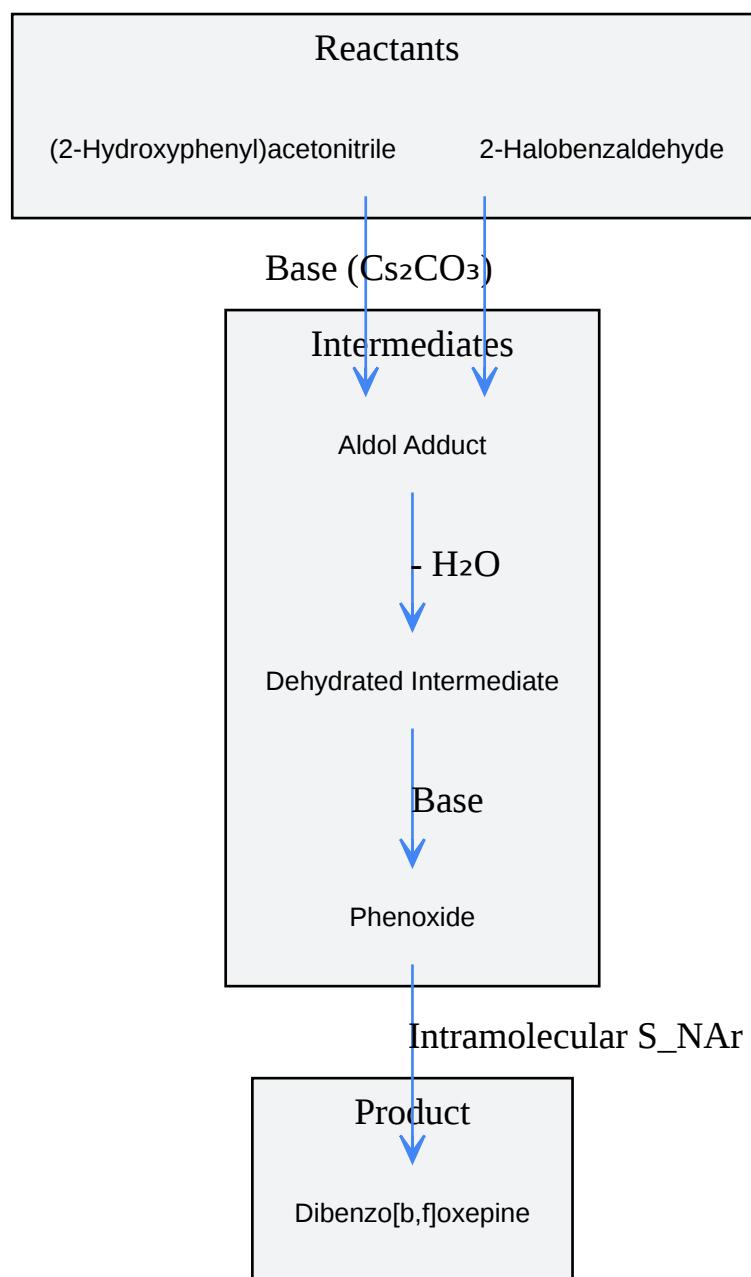
Procedure:

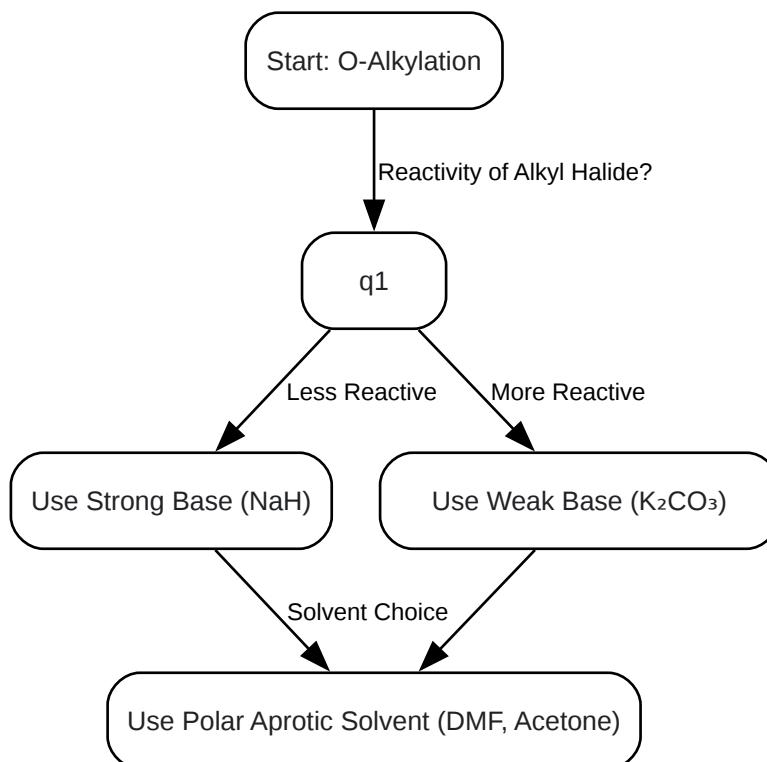
- To a flame-dried round-bottom flask, add **(2-hydroxyphenyl)acetonitrile** (1.0 eq), 2-halobenzaldehyde (1.1 eq), cesium carbonate (2.0 eq), and activated molecular sieves.

- Add anhydrous toluene to the flask under an inert atmosphere.
- Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.
- Monitor the reaction by TLC until the starting materials are consumed.
- Cool the reaction mixture to room temperature and filter to remove the base and molecular sieves.
- Wash the filter cake with toluene.
- Combine the filtrates and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel to obtain the desired dibenzo[b,f]oxepine-10-carbonitrile.

Expected Outcome: This one-pot reaction typically affords moderate to good yields of the dibenzo[b,f]oxepine product.[\[8\]](#)[\[11\]](#)

Reaction Mechanism:





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